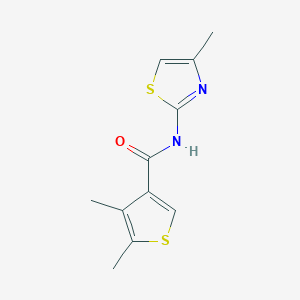
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as DMNT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is that it is relatively easy to synthesize using standard laboratory techniques. This compound is also relatively stable, making it easier to handle and store compared to some other chemical compounds. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of focus could be the development of new anticancer drugs based on the structure of this compound. Another area of focus could be the development of new insecticides and fungicides based on the properties of this compound. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
合成方法
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methyl-1,3-thiazole-2-amine with 2-bromo-5-methylthiophene-3-carboxylic acid to produce an intermediate compound. This intermediate is then treated with dimethylformamide dimethyl acetal to produce this compound.
科学研究应用
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. This compound has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been studied for its potential use as a natural insecticide. Studies have shown that this compound is effective at repelling and killing various insect pests, including mosquitoes and aphids. This compound has also been shown to have antifungal properties, making it a potential candidate for the development of new fungicides.
In material science, this compound has been studied for its potential use in the development of new organic semiconductors. This compound has been shown to have good solubility and thermal stability, making it a potential candidate for use in organic electronic devices.
属性
IUPAC Name |
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-6-4-16-11(12-6)13-10(14)9-5-15-8(3)7(9)2/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASVNSGAQRGIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)

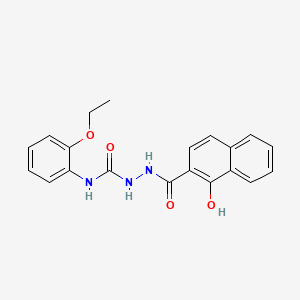
![(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5168884.png)
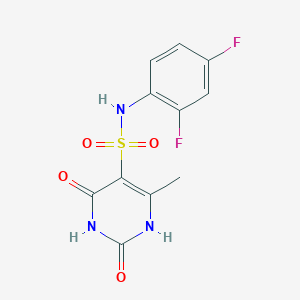
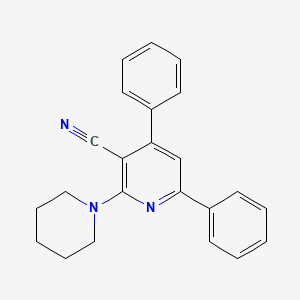
![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5168895.png)
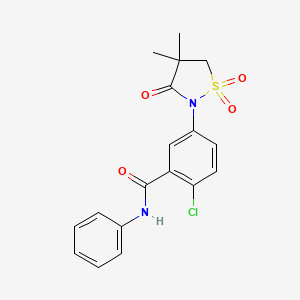
![1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone](/img/structure/B5168904.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-methyl-N-[(1-methyl-4-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5168918.png)
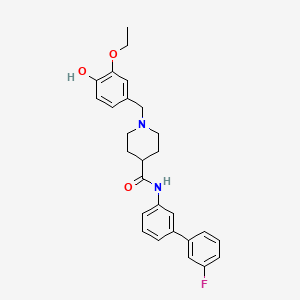
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
